3-Butene-1-thiol 3-Butene-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16272091
InChI: InChI=1S/C4H8S/c1-2-3-4-5/h2,5H,1,3-4H2
SMILES:
Molecular Formula: C4H8S
Molecular Weight: 88.17 g/mol

3-Butene-1-thiol

CAS No.:

Cat. No.: VC16272091

Molecular Formula: C4H8S

Molecular Weight: 88.17 g/mol

* For research use only. Not for human or veterinary use.

3-Butene-1-thiol -

Specification

Molecular Formula C4H8S
Molecular Weight 88.17 g/mol
IUPAC Name but-3-ene-1-thiol
Standard InChI InChI=1S/C4H8S/c1-2-3-4-5/h2,5H,1,3-4H2
Standard InChI Key MMALMXBEMBYJSC-UHFFFAOYSA-N
Canonical SMILES C=CCCS

Introduction

Chemical Identity and Structural Properties

3-Butene-1-thiol (IUPAC name: but-3-ene-1-thiol) consists of a four-carbon chain with a double bond between carbons 3 and 4 and a thiol group at carbon 1. Its molecular structure confers reactivity typical of both alkenes and thiols, enabling participation in addition and oxidation reactions. Key physicochemical properties inferred from analogous thiols include:

  • Molecular weight: 88.17 g/mol

  • Boiling point: Estimated 110–115°C (based on alkyl thiol analogs)

  • Odor threshold: Likely <10 ppb, given the low detection thresholds of similar unsaturated thiols .

Comparative analysis with methylated derivatives reveals distinct differences in stability and odor profiles. For instance, 3-methyl-3-butene-1-thiol exhibits a "skunky" aroma pivotal in food flavoring , whereas the unmethylated 3-butene-1-thiol may display sharper, more pungent characteristics due to the absence of steric hindrance at the double bond.

Synthesis and Industrial Production

Industrial Considerations

Large-scale production of unsaturated thiols faces hurdles due to their volatility and sensitivity to oxidation. Patent data for 3-methyl-3-butene-1-thiol highlight the use of continuous-flow reactors with sulfur scavengers to minimize disulfide byproducts . Similar infrastructure could theoretically adapt to 3-butene-1-thiol synthesis, though economic viability remains unproven.

Applications in Flavor and Fragrance Chemistry

Despite limited direct evidence, 3-butene-1-thiol’s structural analogs play significant roles in flavor systems. For example:

  • 3-Methyl-3-butene-1-thiol: Patented as a flavor enhancer in coffee and alcoholic beverages, imparting a "freshly brewed" aroma at concentrations as low as 2 ng/L .

  • 2-Butene-1-thiol: Contributes to the savory profile of roasted meats.

Extrapolating from these applications, 3-butene-1-thiol could theoretically serve as a high-impact aroma compound in savory or fermented products, though sensory studies are needed to confirm this hypothesis.

Biological and Metabolic Pathways

Thiols are metabolized via multiple pathways, including oxidation to disulfides and conjugation with glutathione. A PubMed study on 3-butene-1,2-diol—a structurally related diol—reveals alcohol dehydrogenase (ADH) and cytochrome P450-mediated oxidation , suggesting analogous metabolic routes for 3-butene-1-thiol. Key considerations include:

  • Toxicity: Unsaturated thiols may form reactive sulfenic acid intermediates, posing cytotoxicity risks.

  • Antioxidant Potential: The –SH group could scavenge free radicals, though this remains untested for 3-butene-1-thiol.

Analytical Methods and Detection

Gas chromatography coupled with sulfur-selective detectors (e.g., GC-SCD) is the gold standard for thiol analysis. For 3-methyl-3-butene-1-thiol, solid-phase microextraction (SPME) achieves detection limits of <1 ng/L in beer matrices . Adapting these methods would require optimizing extraction phases (e.g., carboxen-PDMS) for 3-butene-1-thiol’s specific volatility.

CompoundEFSA ADI (mg/kg/day)Key Concerns
3-Methyl-2-butene-1-thiol0.1Mucosal irritation
Ethanethiol0.05Hepatotoxicity

Given the absence of toxicological data, precautionary handling (e.g., fume hoods, PPE) is advised for 3-butene-1-thiol.

Comparative Analysis of Unsaturated Thiols

The table below contrasts 3-butene-1-thiol with its methyl-substituted analogs:

Property3-Butene-1-thiol3-Methyl-3-butene-1-thiol3-Methyl-2-butene-1-thiol
CAS NumberNot assigned58156-49-35287-45-6
Molecular FormulaC₄H₈SC₅H₁₀SC₅H₁₀S
Odor DescriptionPungent (inferred)Skunky, coffee-like Sulfurous, onion-like
Flavor UseHypotheticalCoffee, beer Meat products

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